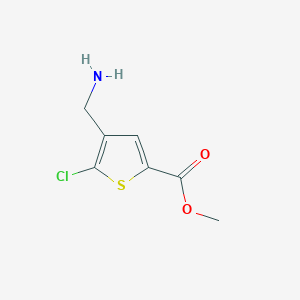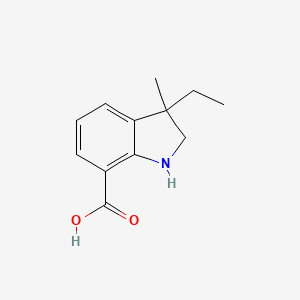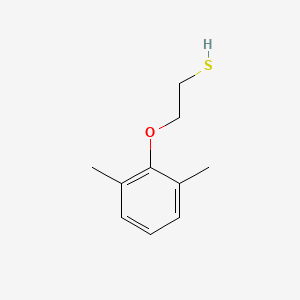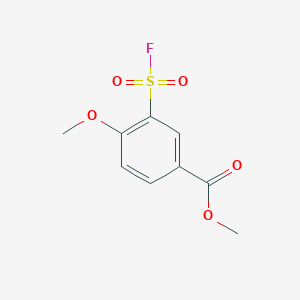
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group at the 4-position, a chlorine atom at the 5-position, and a carboxylate ester group at the 2-position of the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aminomethyl group can form hydrogen bonds with target proteins, while the chlorine atom and carboxylate ester group can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(aminomethyl)benzoate: Similar structure but with a benzene ring instead of a thiophene ring.
5-Chlorothiophene-2-carboxylate: Lacks the aminomethyl group.
4-(Aminomethyl)thiophene-2-carboxylate: Lacks the chlorine atom.
Uniqueness
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and chlorine groups on the thiophene ring enhances its potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C7H8ClNO2S |
|---|---|
Molekulargewicht |
205.66 g/mol |
IUPAC-Name |
methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO2S/c1-11-7(10)5-2-4(3-9)6(8)12-5/h2H,3,9H2,1H3 |
InChI-Schlüssel |
CWEGRLJLTBAIIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(S1)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4S)-3-Hydroxy-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}-1lambda6-thiolane-1,1-dione](/img/structure/B13223755.png)
![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
![(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13223776.png)

![N-[1-(Adamantan-2-YL)propylidene]hydroxylamine](/img/structure/B13223779.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B13223780.png)

![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B13223795.png)

![Methyl 3-[(diethylcarbamoyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B13223814.png)
![5-Nitrothieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13223819.png)

![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol](/img/structure/B13223833.png)
